molecular formula C20H16ClFN4O2S B2429060 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2309626-08-0

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2429060
CAS No.: 2309626-08-0
M. Wt: 430.88
InChI Key: RNVPJAXHFVHSDY-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative, which is a class of compounds known for their wide range of biological activities . It also contains a 1,2,4-oxadiazole ring and a 4-chlorophenyl group. Quinazolinones and 1,2,4-oxadiazoles have been studied for their potential as therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The quinazolinone core is a bicyclic structure with a benzene ring fused to a 2-aminoazaheterocycle . The 1,2,4-oxadiazole is a five-membered ring containing three heteroatoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbonyl group on the quinazolinone ring and the nucleophilic nitrogen atoms on the 1,2,4-oxadiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the polar heterocyclic rings and the presence of the halogen. This could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel derivatives of quinazolinone, including the specific compound , to explore their biological activities. These compounds are synthesized through complex chemical reactions and characterized using various analytical techniques to understand their structural and chemical properties. For instance, Farag et al. (2012) synthesized new quinazolinone derivatives, evaluating their anti-inflammatory and analgesic activities, which indicates a broad interest in the therapeutic potentials of quinazolinones (Farag et al., 2012).

Potential Biological Activities

Quinazolinone derivatives have been extensively studied for their potential biological activities. Some research focuses on the antimicrobial properties of these compounds. For example, Desai et al. (2007) synthesized new quinazolinones and tested them for antimicrobial activities, showing promising results against various bacterial and fungal strains (Desai et al., 2007). Similarly, Rajasekaran et al. (2013) investigated novel thioxoquinazolinone derivatives for their antimicrobial and anticonvulsant activities, highlighting the diverse pharmacological potentials of this chemical class (Rajasekaran et al., 2013).

Anticancer Potential

The anticancer potential of quinazolinone derivatives has also been a significant area of interest. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity, finding some compounds with remarkable broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).

Antimicrobial and Antitumor Activities

The research also extends to exploring the synergistic effects of quinazolinone derivatives with other chemical moieties. Hassanzadeh et al. (2019) synthesized quinazolinone-1,3,4-oxadiazole conjugates and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines, identifying compounds with significant cytotoxic activity (Hassanzadeh et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended biological target. Quinazolinones and 1,2,4-oxadiazoles have been studied for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-2-9-26-19(27)15-10-14(22)7-8-16(15)23-20(26)29-11-17-24-18(25-28-17)12-3-5-13(21)6-4-12/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVPJAXHFVHSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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